molecular formula C9H12O2 B1675009 5-Ethyl-2-methoxyphenol CAS No. 2785-88-8

5-Ethyl-2-methoxyphenol

Cat. No. B1675009
CAS RN: 2785-88-8
M. Wt: 152.19 g/mol
InChI Key: CAWZFQGJUGEKFU-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxyphenol is an organic compound with the CAS Number: 2785-88-8 and a molecular weight of 152.19 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Physical And Chemical Properties Analysis

5-Ethyl-2-methoxyphenol is a solid or liquid at room temperature . It is typically stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like 5-Ethyl-2-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . They are widely researched, and many synthesis methods have been developed for phenol derivatives .

Production of Conducting Polymers

5-Ethyl-2-methoxyphenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry.

Antioxidants

m-Aryloxy phenols, a category that includes 5-Ethyl-2-methoxyphenol, have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms.

Ultraviolet Absorbers

These compounds can also serve as ultraviolet absorbers . This makes them useful in products that require protection from the harmful effects of UV radiation, such as sunscreens and plastics.

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Production of Plastics, Adhesives, and Coatings

5-Ethyl-2-methoxyphenol and its derivatives can be used in the production of plastics, adhesives, and coatings . They can enhance the thermal stability and flame resistance of these materials .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical applications.

Synthesis of Complex m-Aryloxy Phenols

Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Safety and Hazards

5-Ethyl-2-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Ethyl-2-methoxyphenol, also known as Guaiacol , is a phenolic compound containing a methoxy functional group It’s known that phenolic compounds like guaiacol can interact with various cellular components, including proteins, lipids, and dna, due to their antioxidant properties .

Mode of Action

Methoxyphenolic compounds have been shown to exhibit anti-inflammatory activity in human airway cells . They inhibit the expression of various inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . This suggests that 5-Ethyl-2-methoxyphenol may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

For instance, they can be transformed by anaerobic microorganisms, potentially playing a significant role in the global carbon cycle . Additionally, phenolic compounds are known to be synthesized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Guaiacol, a similar compound, is known to be rapidly absorbed in rats, reaching peak plasma concentration in about 10 minutes This suggests that 5-Ethyl-2-methoxyphenol may also have good bioavailability

Result of Action

Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the expression of various inflammatory mediators, potentially reducing inflammation and immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-methoxyphenol. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the compound’s stability could be influenced by light, oxygen, and moisture

properties

IUPAC Name

5-ethyl-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZFQGJUGEKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182163
Record name Phenol, 5-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methoxyphenol

CAS RN

2785-88-8
Record name Locustol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOCUSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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